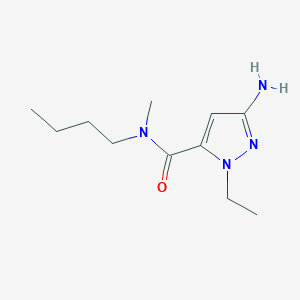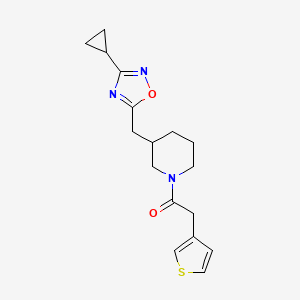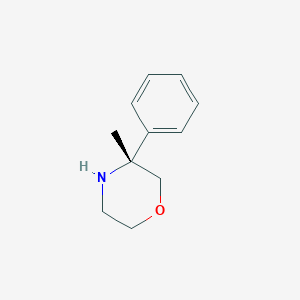![molecular formula C16H19FN4O B2400866 4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine CAS No. 2415624-79-0](/img/structure/B2400866.png)
4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the fluorophenyl and methoxypyrimidine groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions involving halogenated analogues.
Methoxypyrimidine Formation: The methoxypyrimidine moiety is incorporated through various cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated analogues, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceutical agents due to its potential biological activities.
Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Biology: It is used in research to understand its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways . This interaction can lead to therapeutic effects, making it a valuable compound in drug development.
Comparison with Similar Compounds
Similar Compounds
- 1-[Bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride (LDK1203)
- 1-[Bis(4-fluorophenyl)methyl]-4-tosylpiperazine hydrochloride (LDK1222)
Uniqueness
4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine is unique due to its specific combination of the fluorophenyl and methoxypyrimidine groups. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
IUPAC Name |
4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-22-16-10-15(18-12-19-16)21-8-6-20(7-9-21)11-13-2-4-14(17)5-3-13/h2-5,10,12H,6-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNIZGSGMUEMQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide](/img/structure/B2400787.png)
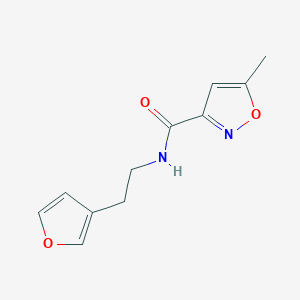
![2-(Methylsulfonyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2400791.png)
![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide](/img/structure/B2400793.png)
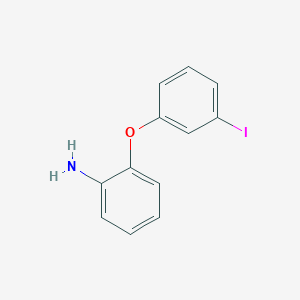


![[(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B2400800.png)
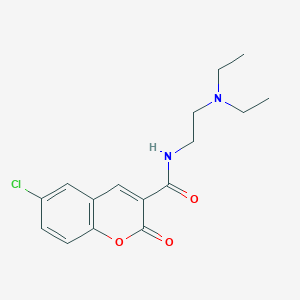
![N-[6-(4-Methoxypiperidin-1-yl)pyrimidin-4-yl]prop-2-enamide](/img/structure/B2400802.png)
